molecular formula C8H14N2O3 B3143071 N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide CAS No. 51769-85-8

N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide

Cat. No.: B3143071
CAS No.: 51769-85-8
M. Wt: 186.21 g/mol
InChI Key: YSYFPJTVHONFQM-UHFFFAOYSA-N
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Description

N-[2-(Morpholin-4-yl)-2-oxoethyl]acetamide (CAS 51769-85-8) is a synthetic organic compound with a molecular formula of C8H14N2O3 and a molecular weight of 186.21 g/mol . It belongs to a class of morpholine-acetamide derivatives that are of significant interest in medicinal chemistry and drug discovery research . These compounds are frequently investigated as key intermediates or core structures for the development of novel therapeutic agents. While specific biological data for this exact compound is limited in the public domain, related morpholine-acetamide derivatives have demonstrated considerable research potential. Scientific studies on analogous structures have shown promising pharmacological activities, including acting as sigma-1 receptor antagonists for neuropathic pain research and serving as inhibitors for targets like carbonic anhydrase, which is relevant in oncology research . The presence of both the morpholine and acetamide functional groups makes this compound a valuable building block for the synthesis of more complex molecules. It is intended for research applications as a chemical reference standard or synthetic intermediate in various discovery programs. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-oxoethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-7(11)9-6-8(12)10-2-4-13-5-3-10/h2-6H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYFPJTVHONFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide typically involves the reaction of morpholine with ethyl chloroacetate, followed by the introduction of an acetamide group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:

    Step 1: Morpholine reacts with ethyl chloroacetate in the presence of a base to form ethyl 2-(morpholin-4-yl)acetate.

    Step 2: Ethyl 2-(morpholin-4-yl)acetate is then hydrolyzed to form 2-(morpholin-4-yl)acetic acid.

    Step 3: Finally, 2-(morpholin-4-yl)acetic acid is reacted with acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional oxo groups.

    Reduction: Formation of N-[2-(morpholin-4-yl)-2-hydroxyethyl]acetamide.

    Substitution: Formation of various substituted acetamide derivatives.

Scientific Research Applications

N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor antagonist, depending on its structure and the biological system in which it is studied. The morpholine ring and acetamide group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Morpholinone Core Modifications
  • N-(3-Methoxyphenyl)-2-morpholin-4-yl-2-oxoacetamide (CAS 6608-47-5) : Features a methoxyphenyl substituent on the acetamide nitrogen. This electron-donating group may enhance lipophilicity and alter receptor binding compared to the unsubstituted target compound .
  • N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide (CAS 110506-39-3): Incorporates an amino-methoxyphenyl group, which could improve solubility and target engagement through additional hydrogen bonding .
  • 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide: Contains a substituted morpholinone core with acetyl and isopropylphenyl groups, synthesized via acetylation and amidation.
Heterocyclic and Aliphatic Derivatives
  • N-[2-{1-[2-(Morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethyl]acetamide : Combines a morpholine-acetamide backbone with an indole group, enabling π-π stacking interactions. This structural complexity may enhance binding to aromatic-rich biological targets .
Adamantyl and Pyridyl Derivatives
  • N-[2-(Adamantan-1-yl)-2-oxoethyl]pyridine-2-carboxamide : Replaces morpholine with an adamantyl group, significantly increasing lipophilicity and metabolic stability. Such derivatives are reported as potent enzyme inhibitors .

Physicochemical Properties

Compound Key Substituents Polarity Solubility Lipophilicity (LogP)*
N-[2-(Morpholin-4-yl)-2-oxoethyl]acetamide None (unsubstituted acetamide) High High (aqueous) ~0.5–1.0
N-(3-Methoxyphenyl)-2-morpholin-4-yl-2-oxoacetamide 3-Methoxyphenyl Moderate Moderate ~1.5–2.0
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-acetamide Acetyl, isopropylphenyl Low Low (organic) ~2.5–3.0
N-[2-(Adamantan-1-yl)-2-oxoethyl]pyridine-2-carboxamide Adamantyl, pyridyl Very low Very low ~3.5–4.0

*Estimated based on substituent contributions.

Pharmacological Activities

  • Enzyme Inhibition : Adamantyl derivatives (e.g., compound 56 in ) demonstrate potent inhibitory activity against cytochrome P450 enzymes, attributed to their lipophilic adamantyl group enhancing target binding .
  • Immunomodulation: Resiquimod pegol derivatives with morpholine-acetamide motifs are reported as immunomodulators, though their exact mechanisms remain under study .

Structure-Activity Relationships (SAR)

  • Acetamide Nitrogen Substituents : Unsubstituted acetamide (target compound) allows for flexible hydrogen bonding, while aromatic substituents (e.g., methoxyphenyl) enhance target specificity but may reduce solubility.
  • Morpholine Modifications : The morpholine ring’s oxygen atom improves solubility; replacing it with adamantyl () increases metabolic stability but reduces bioavailability.
  • Chain Length and Functional Groups : Ethylene chains with ketones (as in the target compound) balance polarity and flexibility. Chloroethyl groups () introduce reactivity but raise toxicity concerns.

Biological Activity

N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from recent research.

Chemical Structure and Synthesis

This compound features a morpholine ring, which is known for its role in enhancing the pharmacological properties of compounds. The synthesis typically involves multi-step organic reactions, where the morpholine derivative is introduced to an acetamide framework.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

  • Receptor Binding :
    • This compound has demonstrated high affinity for sigma-1 receptors, with a Ki value of 42 nM, indicating strong selectivity over sigma-2 receptors (36 times more selective) .
    • Molecular docking studies reveal interactions with key residues in the sigma-1 receptor binding pocket, suggesting a mechanism for its biological effects.
  • Antinociceptive Effects :
    • In preclinical models, this compound exhibited significant antinociceptive effects when administered locally or intrathecally in formalin-induced pain models .
  • Anti-inflammatory and Antitumor Activities :
    • Research indicates that derivatives of this compound, particularly those containing indole moieties, have shown promise in targeting solid tumors and exhibiting anti-inflammatory properties .
    • These compounds may induce apoptosis and inhibit cancer cell proliferation through various biological pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active sites of specific enzymes involved in pain signaling pathways.
  • Receptor Modulation : Its interaction with sigma receptors modulates neurotransmitter release and cellular signaling pathways associated with pain and inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Sigma Receptor BindingHigh affinity for sigma-1 receptor (Ki = 42 nM)
AntinociceptiveSignificant reduction in formalin-induced pain
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates inflammatory pathways

Research Findings

  • A study evaluated the antinociceptive effect of this compound using a chronic constriction injury model. The results indicated a comparable efficacy to established treatments like Gabapentin, highlighting its potential as a novel analgesic agent .
  • Additional research on similar compounds suggests that modifications to the morpholine structure can enhance selectivity and potency against specific biological targets, paving the way for new therapeutic candidates .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide, and how do reaction conditions affect yield?

  • Methodology : The compound is synthesized via alkylation of morpholine derivatives followed by amidation. For example:

  • Step 1 : Alkylation of a morpholinone precursor with bromoacetate esters (e.g., tert-butyl bromoacetate) in acetonitrile with DIPEA as a base .
  • Step 2 : Deprotection of the tert-butyl group using trifluoroacetic acid (TFA) to yield the carboxylic acid intermediate.
  • Step 3 : Amide coupling with aniline derivatives using HATU/DIPEA in DMF .
    • Key Considerations : Reaction temperature (e.g., reflux vs. room temperature) and stoichiometric ratios of reagents significantly impact purity and yield. For instance, overalkylation can occur if excess bromoacetate is used .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., δ 2.14 ppm for acetyl protons, δ 169.8 ppm for carbonyl carbons) confirm substituent positions and stereochemistry .
  • Mass Spectrometry : ESI/APCI(+) modes detect molecular ions (e.g., [M+H]+^+ at m/z 347) and dimeric species .
  • HPLC : Reversed-phase chromatography with UV detection ensures >95% purity, critical for biological assays .

Q. What preliminary biological screening methods are used to evaluate its bioactivity?

  • Approach :

  • Antifungal Assays : Broth microdilution against Candida spp. (MIC values reported in μM) .
  • Enzyme Inhibition : Kinase or protease inhibition assays with fluorescence-based readouts (e.g., IC50_{50} determination) .
    • Limitations : False positives may arise due to compound aggregation; use of detergent controls (e.g., 0.01% Triton X-100) is recommended .

Advanced Research Questions

Q. How do structural modifications (e.g., N-substituents on the morpholinone ring) influence biological activity?

  • SAR Insights :

  • N-Alkyl/Aryl Groups : Cycloalkyl substituents (e.g., cyclopentyl) enhance antifungal activity by improving membrane penetration, while bulky groups (e.g., trifluoroethyl) reduce solubility .
  • Electron-Withdrawing Groups : Fluorine or acetyl substitutions at the 4-position of the morpholinone core increase metabolic stability but may reduce target binding affinity .
    • Methodology : Parallel synthesis of derivatives (e.g., reductive amination, acylation) followed by high-throughput screening .

Q. What mechanistic insights exist for its antifungal activity, and how can target engagement be validated?

  • Proposed Mechanism : Inhibition of fungal ergosterol biosynthesis via binding to Lanosterol 14α-demethylase (CYP51), validated by:

  • Gene Knockdown : Reduced activity in CYP51-deficient C. albicans strains .
  • Docking Studies : Computational models (e.g., AutoDock Vina) show hydrogen bonding with heme propionate groups .
    • Experimental Validation : LC-MS/MS quantification of ergosterol intermediates in treated fungal cells .

Q. How can synthetic challenges (e.g., lactam ring instability) be mitigated during scale-up?

  • Solutions :

  • Protection Strategies : Use of benzyl groups during lactonization to prevent ring-opening side reactions .
  • Catalysis : p-TsOH accelerates cyclization while minimizing decomposition .
    • Process Optimization : Continuous-flow reactors improve heat transfer and reduce degradation during exothermic steps (e.g., ester cleavage) .

Q. What computational tools are used to predict its pharmacokinetic properties and toxicity?

  • In Silico Models :

  • ADMET Prediction : SwissADME or ADMETLab 2.0 for LogP (predicted ~1.8), CYP450 inhibition, and BBB permeability .
  • Toxicity Alerts : Derek Nexus identifies potential mutagenicity from nitroso intermediates in metabolic pathways .
    • Validation : Correlation with in vitro hepatic microsomal stability assays (e.g., half-life in human liver microsomes) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide
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N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide

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